

Ensartinib mechanism of action ALK inhibition

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Compound Focus: Ensartinib

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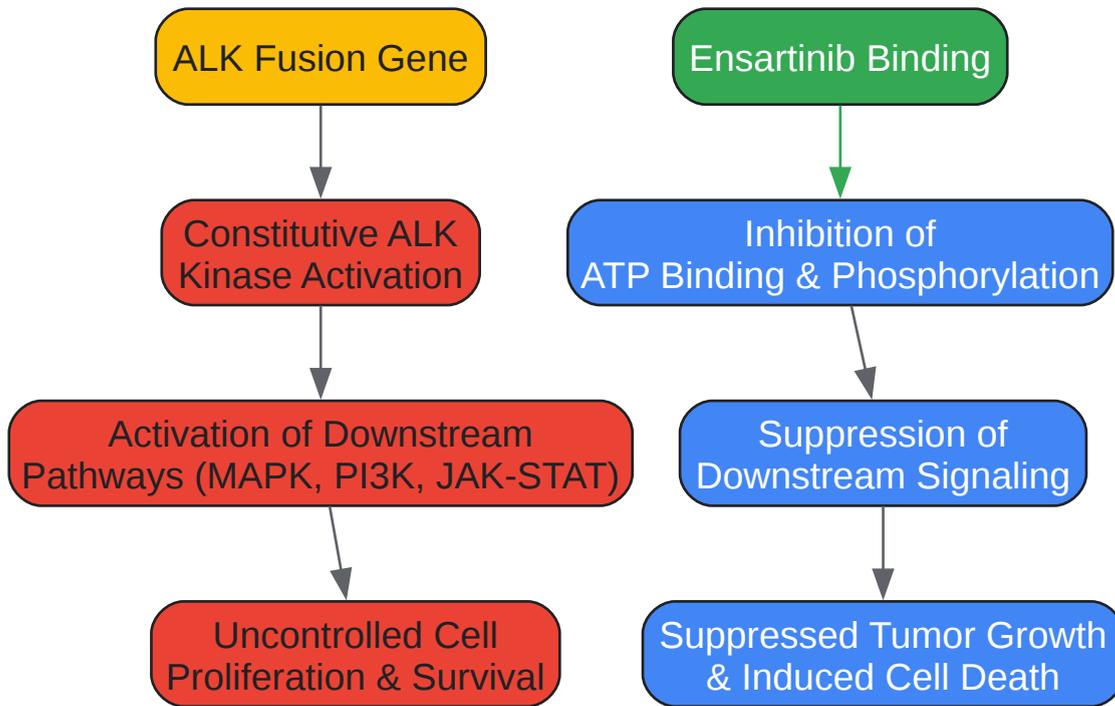
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Molecular Mechanism of Action and Binding

Ensartinib functions as a potent ATP-competitive inhibitor that binds to the kinase domain of ALK, preventing the conformational changes required for activation.

- **Binding to the ALK Kinase Domain:** Computational and crystallographic studies reveal that **ensartinib** binds to the ATP-binding pocket within the kinase domain [1]. Key interactions include:
 - **Hydrophobic Interactions:** The dichlorofluorophenyl group anchors the molecule in a hydrophobic pocket.
 - **Hydrogen Bonding:** Critical hydrogen bonds are formed with the kinase's "hinge region," stabilizing the inhibitor-receptor complex.
 - **Solvent-Front Interaction:** Its specific chemical structure allows it to adapt to and inhibit mutants at the solvent-front (e.g., G1202R), a common site of resistance to other ALK inhibitors [1] [2].
- **Inhibition of Downstream Signaling:** By occupying the ATP-binding site, **ensartinib** prevents the phosphorylation and activation of ALK. This inhibition halts the transduction of signals through key oncogenic pathways, including **MAPK, JAK-STAT, and PI3K-AKT**, which are crucial for cancer cell proliferation, survival, and metastasis [1].



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Ensartinib inhibits oncogenic ALK signaling cascades, suppressing tumor growth.

Quantitative Profiling and Mutation Coverage

A key strength of **ensartinib** is its potency against a broad spectrum of ALK resistance mutations that emerge under selective pressure from other TKIs.

Inhibitory Profile (IC₅₀) of Ensartinib against ALK Mutations [2]

ALK Mutation/Variant	Reported IC ₅₀ (nM)	Clinical Context of Resistance
Wild-Type ALK	< 4.0	Baseline activity [2].
F1174	< 4.0	Resistance mutation to crizotinib [3] [2].
C1156Y	< 4.0	Resistance mutation to crizotinib [3] [2].

ALK Mutation/Variant	Reported IC ₅₀ (nM)	Clinical Context of Resistance
L1196M (Gatekeeper)	< 4.0	Common resistance mutation to 1st-gen TKIs [2] [4].
G1269A	< 4.0	Resistance mutation to crizotinib [2] [4].
I1171	Active (specific IC ₅₀ not listed)	Highly resistant to alectinib [3].
G1202R (Solvent-Front)	Active (specific IC ₅₀ not listed)	Common resistance to 2nd-gen TKIs; targeted by ensartinib [2].

Key Experimental Protocols for Profiling Ensartinib

For researchers, understanding the experimental basis for the drug's profile is critical. The following methodologies are foundational.

1. Enzyme Inhibition Assays (IC₅₀ Determination)

- **Objective:** To quantify the potency of **ensartinib** in inhibiting purified ALK kinase domain proteins (wild-type and mutant) [2].
- **Methodology:**
 - **Recombinant Protein:** Use purified ALK kinase proteins in a cell-free system.
 - **ATP-Kinase Reaction:** Incubate the kinase with ATP and a specific substrate in the presence of a serially diluted **ensartinib**.
 - **Detection:** Measure phosphorylated substrate using time-resolved fluorescence resonance energy transfer (TR-FRET) or similar technology.
 - **Data Analysis:** Plot inhibition curves and calculate the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression models [2].

2. Cellular Proliferation Assays

- **Objective:** To evaluate the antitumor efficacy of **ensartinib** in ALK-positive cancer cell lines.
- **Methodology:**
 - **Cell Culture:** Maintain ALK-driven NSCLC cell lines (e.g., NCI-H3122 with EML4-ALK) and Ba/F3 engineered cells expressing specific ALK mutations.
 - **Drug Treatment:** Treat cells with a range of **ensartinib** concentrations for 72-96 hours.

- **Viability Readout:** Assess cell viability using colorimetric (MTT, CellTiter-Glo) or fluorometric assays.
- **Data Analysis:** Calculate the half-maximal growth inhibitory concentration (GI_{50}) [3] [4].

Pharmacokinetics and Clinical Pharmacology

The pharmacological profile of **ensartinib** supports its once-daily dosing regimen and clinical efficacy.

Parameter	Value / Characterization
Recommended Phase II Dose (RP2D)	225 mg, taken orally once daily [5] [4].
Absorption & T_{max}	Moderately absorbed; median time to peak plasma concentration (T_{max}) is 3-4 hours [6] [4].
Half-life ($T_{1/2}$)	Mean steady-state half-life is ~30 hours, supporting once-daily dosing [6].
Food Effect	No clinically significant effect; can be taken with or without food [6] [5].
Protein Binding	High (91.6%) binding to human plasma proteins [6].
Metabolism	Primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [7] [6].
Excretion	Predominantly fecal (91%), with 38% as unchanged drug; renal excretion is minor (10%) [6].

Evidence of Clinical Efficacy in Diverse ALK-Driven Cancers

Clinical evidence supports the use of **ensartinib** not only in NSCLC but also in other ALK-driven malignancies, demonstrating its broad utility.

- **Overcoming Alectinib Resistance in NSCLC:** A case report documented a patient whose disease progressed on alectinib due to an acquired **ALK I1171N** mutation. After switching to **ensartinib**, the patient's liver metastases reduced significantly within 20 days, and the treatment was well-tolerated [3].
- **Activity in Rare Tumors with ALK Fusions:** **Ensartinib** demonstrated notable efficacy in a patient with a metastatic inflammatory myofibroblastic tumor (IMT) of the urinary bladder harboring a **TPM4-ALK** fusion. The patient achieved a partial response that was maintained for over five months [8].
- **Addressing ALK-Independent Resistance:** In a case of ALK-positive NSCLC that developed **MET amplification** as a bypass resistance mechanism after multiple ALK TKI lines, **ensartinib** (which also inhibits MET) achieved 23 months of progression-free survival [9].

Conclusion and Future Directions

Ensartinib represents a significant advancement in the landscape of ALK inhibition. Its well-characterized binding mode, broad-spectrum activity against common and resistant ALK mutations, favorable CNS penetration, and manageable pharmacokinetic profile make it a powerful therapeutic and research tool.

Future work will likely focus on:

- Further elucidating resistance mechanisms to **ensartinib** itself.
- Exploring its efficacy in other ALK-rearranged cancers beyond NSCLC.
- Developing rational combination therapies to prolong treatment responses and overcome bypass track resistance [10] [9].

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